(S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-[(3-nitrophenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(2)12(14)13(17)15(3)8-10-5-4-6-11(7-10)16(18)19/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRVEJMVFUVZOC-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide, a chiral compound with the molecular formula C₁₃H₁₉N₃O₃ and a molar mass of approximately 265.31 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a butyramide backbone with a nitro-substituted benzyl group, which is crucial for its biological interactions. The presence of the nitro group is expected to enhance the compound's pharmacological profile by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃ |
| Molar Mass | 265.31 g/mol |
| CAS Number | 1308958-34-0 |
| Synonyms | (S)-2-Amino-N,3-dimethyl-N-(3-nitrophenyl)methylbutanamide |
The proposed mechanism of action for this compound involves interactions with specific receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor of certain neurotransmitter systems, potentially modulating pathways related to mood regulation and pain perception. This aligns with findings from related compounds that exhibit similar structural features.
Biological Activity
Recent research indicates that this compound may exhibit the following biological activities:
- Antidepressant Properties : Its structural similarity to known antidepressants suggests potential efficacy in mood regulation.
- Neurotransmission Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability .
- Enzyme Inhibition : It might act as an inhibitor for specific enzymes involved in metabolic processes, although detailed mechanisms are still under investigation.
Case Studies and Research Findings
- Pharmacological Evaluation : A study evaluated the effects of various derivatives of butyramide compounds on HEK293 cells overexpressing potassium channels (KV7.2/3). The results indicated that modifications in the side chains significantly altered biological activity, highlighting the importance of structural variations in pharmacological efficacy .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that small changes in substituents can lead to substantial differences in biological activity. For instance, compounds with different nitro or chloro substitutions have displayed varied potencies against specific biological targets .
- Safety and Toxicity Assessments : Toxicology studies have been conducted to assess the safety profile of this compound. These studies aim to establish a dose-response relationship and identify any adverse effects associated with higher concentrations .
Scientific Research Applications
Antitumor Activity
Research indicates that (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide exhibits potential antitumor properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The nitro group may play a crucial role in enhancing the compound's reactivity towards biological targets.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. Such properties could make it a candidate for further investigation in neurodegenerative diseases like Alzheimer's or Parkinson's.
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined the antitumor activity of various nitro-substituted amides, including this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
Neuroprotection Research
In research focused on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative damage. The findings demonstrated that the compound reduced markers of oxidative stress and apoptosis in cultured neuronal cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several analogs, differing primarily in substituents on the benzyl group or acyl chain length. Key comparisons include:
Table 1: Structural and Functional Group Variations
Key Observations :
- Electron Effects : The nitro group in the target compound may enhance electrophilicity compared to methylsulfanyl or methyl groups, affecting solubility and reactivity in substitution or coupling reactions .
- Backbone Flexibility: Compounds like 5a–5d () demonstrate that increasing acyl chain length (butyryl to heptanoyl) reduces melting points (e.g., 5a: 180–182°C vs. 5d: 143–144°C), suggesting that steric bulk influences crystallinity .
- Chirality : The (S)-configuration in the target compound and analogs (e.g., ’s Compound 11) is critical for enantioselective interactions in biological systems or asymmetric synthesis .
Physical and Spectroscopic Properties
While direct data for the target compound is unavailable, trends from analogs include:
Table 2: Physical Properties of Related Compounds
Insights :
- Longer acyl chains (e.g., heptanamide in 5d) lower melting points, likely due to reduced crystallinity.
- Optical rotation values (e.g., +4.5° to +6.4° in compounds) highlight the chiral nature of these molecules .
Preparation Methods
Strecker Reaction-Based Aminonitrile Formation
The synthesis typically begins with the Strecker reaction to generate the α-aminonitrile intermediate. Methyl isopropyl ketone reacts with ammonium chloride, sodium cyanide, and ammonia in the presence of benzyltriethylammonium chloride as a phase-transfer catalyst. This step yields 2-amino-2,3-dimethylbutyronitrile with reported purities of 95% and yields exceeding 90%. Critical parameters include:
-
Temperature : Reflux conditions (≈100°C)
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Solvent : Dichloromethane for purification
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Catalyst : 0.5–1.0 mol% benzyltriethylammonium chloride
The nitrobenzyl group is introduced later via N-alkylation, requiring protection of the amine group during this stage.
Acid-Catalyzed Hydrolysis to Amide
Traditional chemical methods employ concentrated sulfuric acid (H₂SO₄) for nitrile-to-amide conversion:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| H₂SO₄ Concentration | 95–98% | Maximizes conversion |
| Reaction Temperature | 25–100°C | Higher temps reduce byproducts |
| Time | 1–4 hours | Prolonged heating degrades product |
A study using 29.7 mL H₂SO₄ with 11.8 g aminonitrile achieved 81.7% yield after 1 hour at 100°C. However, this method generates corrosive waste and requires extensive neutralization with aqueous ammonia, producing ≈7 L wastewater per kg product.
Alkylation with 3-Nitrobenzyl Groups
The final step involves N-alkylation using 3-nitrobenzyl bromide under basic conditions:
Key considerations:
-
Base : Sodium bicarbonate preferred over NaOH to minimize ester hydrolysis
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Solvent : Anhydrous DMF or acetonitrile
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Stoichiometry : 1.2 eq 3-nitrobenzyl bromide ensures complete alkylation
Chromatographic purification (silica gel, ethyl acetate/hexane) typically yields >85% pure product.
Biocatalytic Approaches Using Nitrile Hydratase
Microbial Strain Selection
Recent patents describe using nitrile hydratase (NHase)-producing strains for greener amide synthesis:
| Strain | CCTCC Number | Conversion Rate | Optimal pH |
|---|---|---|---|
| Rhodococcus qingshengii | M 2010050 | 98% | 7.5–8.0 |
| Nocardia globerula | M 209214 | 95% | 6.5–7.0 |
| Rhodococcus erythropolis | M 209244 | 92% | 7.0–7.5 |
These strains catalyze 2-amino-2,3-dimethylbutyronitrile hydration at 20–40°C without strong acids.
Reaction Optimization
Biocatalytic methods employ whole-cell catalysts in aqueous buffer:
Advantages over chemical methods:
-
Temperature : 30°C vs. 100°C in H₂SO₄
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Yield : 95–98% vs. 81.7%
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Wastewater : 0.5 L/kg vs. 7 L/kg
A 20 g/L substrate concentration achieves complete conversion in 6–8 hours using R. qingshengii cells. The enzyme tolerates ≤10 mM cyanide ions—critical since α-aminonitriles decompose to HCN.
Comparative Analysis of Methods
Efficiency Metrics
| Method | Yield | Purity | Time | Cost ($/kg) |
|---|---|---|---|---|
| Acid Hydrolysis | 81.7% | 96% | 4–6 hours | 120–150 |
| Biocatalysis | 95–98% | 99% | 6–8 hours | 80–100 |
Biocatalytic routes reduce costs by 30–40% through lower energy inputs and waste treatment.
Environmental Impact
The E-factor (kg waste/kg product) highlights sustainability advantages:
-
Chemical method : 8.2 (primarily acidic wastewater)
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Biocatalytic : 1.1 (cell biomass as main byproduct)
Enzymatic processes eliminate 12 tons of H₂SO₄ waste annually per production line.
Industrial Scalability Challenges
Chemical Method Limitations
Bioprocess Engineering Considerations
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Fed-batch fermentation maintains NHase activity >80% for 5 cycles
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Immobilized cells on chitosan beads enhance operational stability
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Oxygen transfer rates critical: kLa ≥ 150 h⁻¹ needed for full conversion
A 10,000 L bioreactor achieves 98% space-time yield using N. globerula with pH-stat control.
| Parameter | ANN Prediction | Experimental Validation |
|---|---|---|
| NHase Concentration | 12.8 mg/mL | 13.2 mg/mL |
| Agitation Speed | 450 RPM | 440 RPM |
| Substrate Feed Rate | 2.1 mL/min | 2.0 mL/min |
Such models reduce optimization time from 6 months to <2 weeks .
Q & A
Basic: What are the optimized synthetic routes for (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from chiral precursors. For example, a modified Strecker synthesis or reductive amination can introduce the (S)-configured amino group. A nitrobenzyl moiety can be introduced via nucleophilic substitution or coupling reactions using 3-nitrobenzyl bromide as an electrophile. Key steps include:
- Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) or phthaloyl groups to prevent side reactions.
- Step 2: Alkylation of the protected amine with 3-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3: Deprotection under acidic (HCl/dioxane) or enzymatic conditions to recover the free amine.
- Step 4: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm stereochemistry and substituent positions. For example, the nitrobenzyl aromatic protons appear as a multiplet near δ 7.5–8.2 ppm.
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and mass verification (expected [M+H]⁺ ~322.3 Da).
- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to validate enantiomeric excess (>98% for pharmaceutical-grade material) .
Advanced: How can researchers ensure chiral purity during synthesis and purification?
Methodological Answer:
Chiral purity is critical for pharmacological activity. Strategies include:
- Asymmetric Catalysis: Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during key bond-forming steps to enhance enantioselectivity.
- Chiral Resolution: Employ enzymatic resolution (e.g., lipases) or diastereomeric salt formation with tartaric acid derivatives.
- Analytical Validation: Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. For example, a Chiralpak AD-H column with ethanol/heptane (80:20) can resolve (S)- and (R)-enantiomers .
Advanced: How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation steps:
- Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control batches of the compound.
- Impurity Profiling: Quantify by-products (e.g., nitro-reduced analogs) using LC-MS and assess their biological activity.
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent effects, incubation time). Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies require systematic structural modifications:
- Core Modifications: Synthesize analogs with variations in the nitrobenzyl group (e.g., 4-nitro vs. 3-nitro substituents) or dimethylamide moiety.
- Biological Testing: Screen analogs against target receptors (e.g., GPCRs) using radioligand binding assays.
- Computational Modeling: Perform docking studies (AutoDock Vina) to correlate substituent positions with binding affinity. For example, the nitro group’s electron-withdrawing effect may enhance π-π stacking in hydrophobic pockets .
Advanced: How to validate analytical methods for detecting impurities in batch synthesis?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- Forced Degradation: Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/oxidative conditions to generate degradation products.
- LC-MS/MS Method Development: Use a C18 column (gradient: 5–95% acetonitrile in 20 min) with MRM transitions for target impurities (e.g., deaminated by-products).
- Validation Parameters: Assess linearity (R² >0.99), LOD/LOQ (≤0.1%), and precision (RSD <2%) using spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
